![molecular formula C20H17N5O3S B2712542 Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358908-79-8](/img/structure/B2712542.png)
Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a chemical compound with the molecular formula C13H12N4O2S . It has a molecular weight of 288.33 .
Synthesis Analysis
The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of 2- (4-phenyl-1,2-dihydro [1,2,4]triazolo [4,3- a ]quinoxalin-1-ylsulfanyl)acetic acid with a variety of amino acid esters via DCC coupling method in the presence of N -hydroxybenzotriazole .Molecular Structure Analysis
The compound has a triclinic space group with parameters a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)° . The calculated density is 1.375 g/cm 3 .Chemical Reactions Analysis
The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives that have been synthesized as potential antiviral and antimicrobial agents . It has been found to exhibit cytotoxicity at concentration 160 μg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is closely related to derivatives synthesized through reactions involving triazoloquinoxaline moieties. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates demonstrates the reactivity of triazoloquinoxaline derivatives with amino acid esters, yielding compounds with potential biological activity (Fathalla, 2015).
Biological Activities and Potential Therapeutic Applications
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as a novel class of adenosine receptor antagonists with potential as rapid-onset antidepressants. Their ability to reduce immobility in behavioral despair models in rats suggests therapeutic potential in mood disorders (Sarges et al., 1990).
- Some new pyrazoline and pyrazole derivatives, closely related to triazoloquinoxaline derivatives, have demonstrated significant antibacterial and antifungal activity. This highlights the potential of triazoloquinoxaline derivatives in developing new antimicrobial agents (Hassan, 2013).
Structural and Mechanistic Insights
- The versatility of triazoloquinoxaline derivatives in synthesizing heterocyclic systems has been explored, with studies indicating their utility in creating a variety of biologically active compounds. For example, the use of methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing substituted fused pyrimidinones showcases the structural diversity achievable with triazoloquinoxaline derivatives (Toplak et al., 1999).
Wirkmechanismus
Target of Action
Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that has been synthesized for potential antiviral and antimicrobial activities Similar compounds have been evaluated for their activity against c-met kinase .
Mode of Action
It is known that similar compounds can intercalate dna . This suggests that this compound may interact with its targets, possibly DNA or proteins, leading to changes in their function.
Biochemical Pathways
Given its potential antiviral and antimicrobial activities , it can be inferred that it may interfere with the replication processes of viruses and bacteria, thereby inhibiting their growth and proliferation.
Result of Action
Similar compounds have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations . This suggests that this compound may have similar effects, potentially leading to the death of virus-infected or bacterial cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-9-5-6-10-16(15)25(12)18)29-11-17(26)21-14-8-4-3-7-13(14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAKAUNQIGBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)

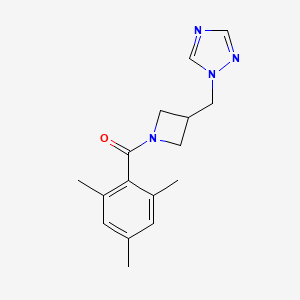
![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
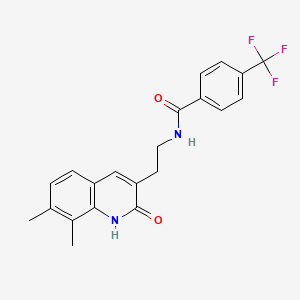
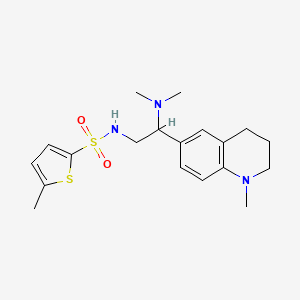
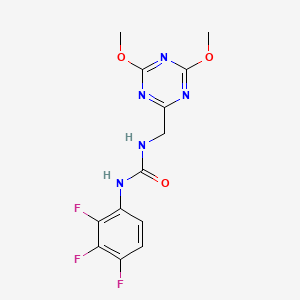
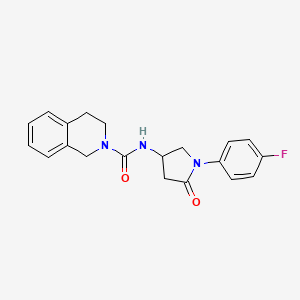
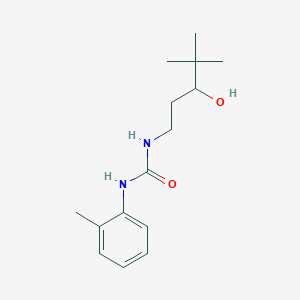
![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
